molecular formula C16H14N2O2S B5807914 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol

2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol

Cat. No. B5807914
M. Wt: 298.4 g/mol
InChI Key: SYHFCBUIKVOGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a thiazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol is complex and not fully understood. However, it is believed that 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol acts by inhibiting the activity of certain enzymes, leading to changes in biochemical and physiological processes. 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol has been shown to have a variety of effects on cellular signaling pathways, including the regulation of protein phosphorylation and the activation of various transcription factors.
Biochemical and Physiological Effects:
2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol has been shown to have effects on various organs and tissues, including the liver, kidneys, and brain. 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol has also been shown to have anti-inflammatory and antioxidant properties, making it a potentially valuable tool for researchers studying the role of inflammation and oxidative stress in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol in lab experiments is its ability to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. However, there are also limitations to using 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol in lab experiments, including its potential toxicity and the need for careful attention to detail in the synthesis and handling of the compound.

Future Directions

There are many potential future directions for research on 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol, including the development of new synthetic methods for the compound, the identification of new targets for its activity, and the study of its potential applications in various disease models. Additionally, further research is needed to fully understand the mechanism of action of 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol and its effects on various biochemical and physiological processes.

Synthesis Methods

2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol can be synthesized through a multi-step process that involves the reaction of 4-methoxyaniline with thioamide and phenol. The resulting compound is then purified through a series of chromatography and recrystallization steps. The synthesis of 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various enzymes and proteins. 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol has been shown to inhibit the activity of certain enzymes, making it a valuable tool for researchers studying the role of these enzymes in various biological processes.

properties

IUPAC Name

2-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-20-12-8-6-11(7-9-12)17-16-18-14(10-21-16)13-4-2-3-5-15(13)19/h2-10,19H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHFCBUIKVOGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(4-Methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol

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